N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide
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Overview
Description
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a cyclopropyl group, and a dichlorophenoxy moiety, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl group and the dichlorophenoxy moiety. The final step involves the formation of the acetamide linkage.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable alkene.
Formation of Dichlorophenoxy Moiety: The dichlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction using 2,4-dichlorophenol and a suitable leaving group.
Formation of Acetamide Linkage: The final step involves the reaction of the intermediate with methylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide
- N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide
Uniqueness
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenoxy moiety, in particular, enhances its potential as a bioactive molecule compared to similar compounds.
Properties
IUPAC Name |
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2/c1-21(8-12-7-14(20-19-12)10-2-3-10)16(22)9-23-15-5-4-11(17)6-13(15)18/h4-7,10H,2-3,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNBPNPZAAOVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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